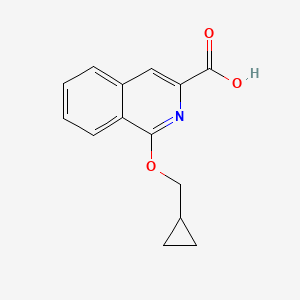

1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyclopropylmethoxy)isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-14(17)12-7-10-3-1-2-4-11(10)13(15-12)18-8-9-5-6-9/h1-4,7,9H,5-6,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNBOZWCGLPIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC(=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of 2-Aminobenzyl Derivatives

- Starting Material: 2-Aminobenzyl derivatives bearing suitable substituents.

- Step 1: Formation of the isoquinoline core through Pictet–Spengler or Bischler–Napieralski cyclization reactions.

- Step 2: Introduction of the methoxy group at the cyclopropyl position via nucleophilic substitution with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide).

Nucleophilic Substitution on Pre-formed Isoquinoline

- Step 1: Synthesize a suitable isoquinoline precursor with a leaving group (e.g., halogen) at the 1-position.

- Step 2: React with cyclopropylmethyl nucleophile (e.g., cyclopropylmethyl magnesium bromide or cyclopropylmethyl halide) under basic conditions to attach the cyclopropylmethyl group.

- Step 3: Convert the ester to the acid via hydrolysis or oxidation.

Multi-step Synthesis via Ester Intermediates

- Step 1: Prepare ester intermediates such as 1-(Cyclopropylmethoxy)isoquinoline-3-carboxylate.

- Step 2: Use ester hydrolysis under basic or acidic conditions to obtain the free carboxylic acid.

- Step 3: Purify the final compound via chromatography or recrystallization.

- Patent EP2457901A1 discusses the synthesis of benzazole derivatives with similar ester-to-acid transformations, supporting the hydrolysis approach.

Reaction Conditions and Catalysts

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | 2-Aminobenzyl derivatives | Acidic or basic catalysis, reflux | Typically uses polyphosphoric acid or Lewis acids |

| Nucleophilic substitution | Cyclopropylmethyl halides | 20–120°C, in presence of bases | Bases like potassium carbonate or sodium hydride preferred |

| Ester hydrolysis | Aqueous NaOH or HCl | Reflux, room temperature | Ensures complete conversion to free acid |

Research Findings and Data Tables

Table 1: Summary of Key Preparation Methods

Research Findings:

- The process outlined in patent EP0332930A2 demonstrates the feasibility of synthesizing cyclopropyl-substituted quinolone derivatives, which can be adapted for isoquinoline systems by modifying the starting materials.

- The nucleophilic substitution approach is validated by the synthesis of similar cyclopropyl derivatives in patent US20150210682A1, emphasizing the importance of suitable leaving groups and reaction conditions.

- Hydrolysis of ester intermediates, as described in patent EP2457901A1, offers an efficient route to obtain the free carboxylic acid with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as isoquinoline-3,4-dicarboxylic acid.

Reduction: Reduction reactions can lead to the formation of isoquinoline-3-carboxylic acid derivatives with reduced functional groups.

Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, leading to the formation of various substituted isoquinolines.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution reactions may use nucleophiles such as halides or alkyl groups, with suitable reaction conditions to facilitate the substitution.

Major Products Formed:

Oxidation reactions can yield dicarboxylic acids.

Reduction reactions can produce reduced isoquinoline derivatives.

Substitution reactions can result in a variety of substituted isoquinolines.

Scientific Research Applications

1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

Industry: The compound is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(cyclopropylmethoxy)isoquinoline-3-carboxylic acid and related compounds:

Biological Activity

1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid is a complex compound belonging to the isoquinoline family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid is , with a molecular weight of approximately 233.25 g/mol. The compound features a cyclopropyl group and a methoxy substituent, which contribute to its unique pharmacological profile.

1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid exhibits various mechanisms of action, primarily through interactions with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in neurotransmitter metabolism, particularly catechol-O-methyltransferase (COMT), which plays a crucial role in the metabolism of catecholamines such as dopamine . This inhibition can lead to increased levels of neurotransmitters, potentially enhancing cognitive functions and mood regulation.

- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and neuroprotection . This modulation may contribute to its anti-inflammatory effects.

Biological Activities

The biological activities of 1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid can be categorized as follows:

- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has demonstrated efficacy in inhibiting the growth of colon cancer cells by blocking interleukin-6 (IL-6) mediated signaling pathways .

- Neuroprotective Effects : The compound's ability to elevate dopamine levels through COMT inhibition suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease . Studies have shown that it may protect neuronal cells from oxidative stress and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that isoquinoline derivatives may possess antimicrobial activity against certain bacterial strains, although more research is needed to establish these effects conclusively .

Case Studies and Research Findings

Several studies have investigated the biological activity of isoquinoline derivatives, including 1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid:

Q & A

Q. What are the key synthetic routes for 1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid?

The synthesis typically involves introducing the cyclopropylmethoxy group via nucleophilic substitution or coupling reactions. For example, cyclopropylmethyl halides can react with hydroxyl-substituted isoquinoline precursors under basic conditions (e.g., triethylamine or DIEA) in solvents like DMF or acetonitrile . A critical step is protecting the carboxylic acid group during substitution to prevent side reactions. Post-synthesis, deprotection (e.g., Boc removal) yields the final product. Reaction optimization for regioselectivity and yield is essential, as competing pathways may form undesired byproducts .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR Spectroscopy : and NMR are used to confirm substituent positions. For instance, the cyclopropylmethoxy group shows distinct proton signals at δ 0.5–1.2 ppm (cyclopropyl CH) and δ 3.5–4.5 ppm (OCH) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na] peaks) and fragmentation patterns .

- HPLC : Reverse-phase chromatography with UV detection (λ~229 nm) monitors purity and resolves impurities .

Q. What are the recommended storage and handling protocols?

Store the compound as a crystalline solid at -20°C under inert gas (N or Ar) to prevent hydrolysis or oxidation. For aqueous solubility, dissolve first in DMSO or DMF (20 mg/mL), then dilute with buffer (e.g., PBS). Avoid prolonged storage in aqueous solutions (>24 hours) . Safety protocols include using gloves, goggles, and fume hoods due to potential irritancy (refer to SDS for specific hazards) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclopropane ring formation?

Low yields in cyclopropane introduction often stem from steric hindrance or poor leaving-group activation. Strategies include:

- Catalysis : Use Pd or Cu catalysts for cross-coupling reactions to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while additives like HATU or DCC facilitate carbodiimide-mediated coupling .

- Temperature Control : Gradual warming (0°C → room temperature) minimizes side reactions during cyclopropylamine addition .

Q. What strategies are effective for impurity profiling and quantification?

- HPLC-MS : Identify impurities such as desfluoro derivatives or ethylenediamine adducts (common in quinolone syntheses) using gradient elution (C18 column, 0.1% TFA in water/acetonitrile) .

- pH Stability Studies : Monitor degradation under acidic/basic conditions (pH 5–9) to assess hydrolytic susceptibility of the cyclopropylmethoxy group .

- Reference Standards : Use pharmacopeial impurities (e.g., 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) for calibration .

Q. How can the compound’s mechanism of action be studied in pharmacological contexts?

- Receptor Binding Assays : Radiolabeled analogs or fluorescence-tagged derivatives (e.g., Eu/Gd complexes) target receptors like peripheral benzodiazepine receptors (PBRs). Fluorescence quenching or relaxivity measurements quantify binding affinity .

- In Vitro Testing : Assess antibacterial activity via MIC assays against Gram-positive/-negative strains (e.g., Mycoplasma spp.) under varying pH and osmolarity conditions (260–330 mOsm/kg) .

Q. How are spectral contradictions resolved in structural elucidation?

Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. For example:

- Tautomeric Forms : The carboxylic acid group may exist in equilibrium with its conjugate base, shifting proton signals. Use DMSO-d to stabilize the acidic form .

- Solvent Peaks : Account for residual solvent signals (e.g., DMSO at δ 2.5 ppm) during integration .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.